methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate
Overview
Description
Methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate is a complex organic compound with a molecular formula of C17H16F3N3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the trifluoromethyl group, and coupling with the propionylamino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate involves its interaction with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group are key structural features that contribute to its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzoylamino)-N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-D-alaninate
- Methyl 2-(benzoylamino)-N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-L-alaninate
Uniqueness
Methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propionylamino)alaninate is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the propionylamino group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of methyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c1-3-9(20)18-12(10(21)22-2,13(14,15)16)19-11-17-8(6-23-11)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFWQDWTMPYDMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC(=CS1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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